molecular formula C15H21NO6 B6589185 2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid CAS No. 591250-08-7

2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Cat. No. B6589185
CAS RN: 591250-08-7
M. Wt: 311.3
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, commonly referred to as TB-HMPPA, is an organic compound with the molecular formula C14H21NO4. It is a white, crystalline solid that is soluble in both water and organic solvents. TB-HMPPA is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anti-cancer agents. It has been extensively studied for its potential applications in the biomedical field and has been found to possess a variety of biological and physiological effects.

Mechanism of Action

The exact mechanism of action of TB-HMPPA is not yet fully understood. However, studies have shown that it is able to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), protein kinase C (PKC) and nuclear factor-κB (NF-κB). It is also believed to possess anti-inflammatory and anti-oxidative properties, which may be due to its ability to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
TB-HMPPA has been found to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidative, anti-cancer and anti-microbial activities. It has also been found to possess analgesic, anti-nociceptive and anti-diabetic properties. In addition, TB-HMPPA has been found to possess neuroprotective and neuroregenerative effects, making it a potential therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

TB-HMPPA is a relatively stable compound, making it easy to store and handle in the laboratory. It is also soluble in both water and organic solvents, making it suitable for use in a variety of laboratory experiments. However, the synthesis of TB-HMPPA is relatively time-consuming and requires the use of hazardous chemicals, such as tert-butyl bromoacetate. In addition, the compound is relatively expensive, making it difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the research and development of TB-HMPPA. These include further studies into its mechanism of action, its potential therapeutic applications, and the development of new synthetic methods for the synthesis of TB-HMPPA. In addition, further research into the biochemical and physiological effects of TB-HMPPA could lead to the development of new drugs and therapies for a variety of diseases and disorders. Finally, further research into the pharmacokinetics and pharmacodynamics of TB-HMPPA could lead to the development of new and improved formulations for its use in clinical settings.

Synthesis Methods

TB-HMPPA is typically synthesized by the reaction of tert-butyl bromoacetate with 3-hydroxy-4-methoxyphenylpropanoic acid in the presence of sodium hydroxide. This reaction is typically carried out in an aqueous solution at a temperature of 80°C for 2-4 hours. The product is then isolated by extraction with ethyl acetate and the crude product is purified by recrystallization from a solution of ethanol and water.

Scientific Research Applications

TB-HMPPA has been studied extensively for its potential applications in the biomedical field. It has been found to possess a variety of biological and physiological effects, including anti-inflammatory, anti-oxidative, anti-cancer and anti-microbial activities. It has also been shown to possess analgesic, anti-nociceptive and anti-diabetic properties. In addition, TB-HMPPA has been found to possess neuroprotective and neuroregenerative effects, making it a potential therapeutic agent for the treatment of neurological disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid' involves the protection of the amine group, followed by the synthesis of the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "3-hydroxy-4-methoxybenzaldehyde", "tert-butyl carbamate", "ethyl 3-bromopropionate", "sodium hydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "acetic acid", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Protection of amine group by reacting tert-butyl carbamate with 3-hydroxy-4-methoxybenzaldehyde in the presence of hydrochloric acid to form 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-methoxybenzaldehyde.", "Step 2: Alkylation of the protected aldehyde with ethyl 3-bromopropionate in the presence of sodium hydride to form 2-{[(tert-butoxy)carbonyl]amino}-3-(3-bromopropionyl)-4-methoxybenzaldehyde.", "Step 3: Reduction of the bromine group to a hydroxyl group by reacting the intermediate with sodium borohydride in methanol to form 2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxybenzaldehyde).", "Step 4: Synthesis of the desired carboxylic acid by reacting the intermediate with acetic anhydride in the presence of sodium bicarbonate to form 2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid.", "Step 5: Purification of the final product by washing with water, drying with magnesium sulfate, and recrystallization from diethyl ether." ] }

CAS RN

591250-08-7

Product Name

2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Molecular Formula

C15H21NO6

Molecular Weight

311.3

Purity

95

Origin of Product

United States

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